molecular formula C9H8Cl2O2S B12314141 2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride

2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B12314141
M. Wt: 251.13 g/mol
InChI Key: OSJUKSATPIMPLU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8Cl2O2S It is a cyclopropane derivative with a sulfonyl chloride functional group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-chlorophenylcyclopropane with sulfonyl chloride reagents under controlled conditions. One common method is the reaction of 3-chlorophenylcyclopropane with chlorosulfonic acid, which introduces the sulfonyl chloride group to the cyclopropane ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Sulfonic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: A similar compound with a cyclopropane ring and a sulfonyl chloride group but without the 3-chlorophenyl substituent.

    Phenylsulfonyl chloride: A compound with a phenyl ring and a sulfonyl chloride group, lacking the cyclopropane ring.

    Benzylsulfonyl chloride: A compound with a benzyl group and a sulfonyl chloride group.

Uniqueness

2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both the 3-chlorophenyl group and the cyclopropane ring. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The 3-chlorophenyl group adds steric and electronic effects that influence the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H8Cl2O2S

Molecular Weight

251.13 g/mol

IUPAC Name

2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H8Cl2O2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2

InChI Key

OSJUKSATPIMPLU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl

Origin of Product

United States

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